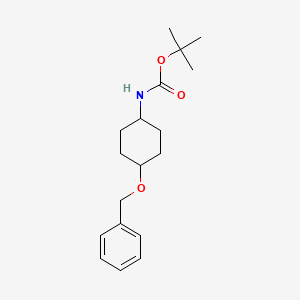

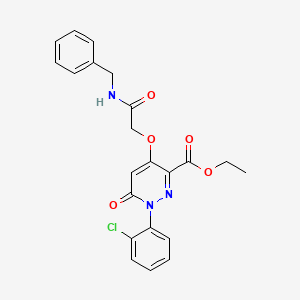

tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate is a chemical compound with the CAS number 140382-95-2 . It has a molecular weight of 305.42 . The compound appears as a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C18H27NO3/c1-18(2,3)22-17(20)19-15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,19,20)/t15-,16- . This indicates the presence of a cyclohexyl ring and a carbamate group in the structure. Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 305.42 .科学的研究の応用

Enantioselective Synthesis

An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists, showcases the importance of tert-butyl trans-4-(benzyloxy)cyclohexylcarbamate in pharmaceutical synthesis. The synthesis involves an iodolactamization as a crucial step, highlighting the compound's role in creating complex molecular architectures with high enantioselectivity (Campbell et al., 2009).

Sensory Materials and Chemosensors

The compound has been utilized in the synthesis of new benzothiazole-modified carbazole derivatives, demonstrating its role in the development of organogels that form xerogel-based films. These films emit strong blue light and serve as fluorescent sensory materials for the detection of volatile acid vapors, highlighting its application in chemical sensing technologies (Sun et al., 2015).

Organic Synthesis and Radical Reactions

Research on hypervalent (tert-Butylperoxy)iodanes generating iodine-centered radicals at room temperature underscores the utility of this compound in advanced organic synthesis. These compounds facilitate the oxidation and deprotection of benzyl and allyl ethers, showcasing the material's role in efficient synthesis and transformation processes (Ochiai et al., 1996).

Catalysis and Selective Oxidation

The compound is also involved in catalytic applications, such as in the selective oxidation of cyclohexene. A cobalt(II/III) mixed-valence metal-organic framework, which utilizes tert-butyl hydroperoxide as an oxidant, demonstrates the compound's potential in fine chemical synthesis through allylic oxidation without affecting adjacent double bonds (Zhang et al., 2018).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

tert-butyl N-(4-phenylmethoxycyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWIANMVJYHTGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)

![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride](/img/structure/B2405556.png)

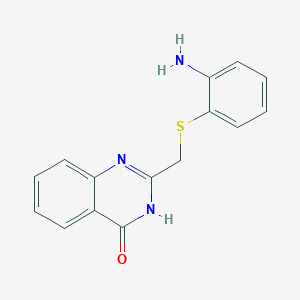

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)